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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzamide

CAS No.: 874804-07-6

Cat. No.: B1603573

Get Quote

Executive Summary & Structural Significance
4-Fluoro-2-methoxybenzamide is a privileged scaffold in medicinal chemistry, serving as a

core fragment in Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting

therapeutics.[1] Its structural uniqueness arises from the interplay between the electron-

withdrawing fluorine (para to amide) and the electron-donating methoxy group (ortho to amide).

[1]

This guide dissects the spectroscopic signature of this molecule, highlighting how the ortho-

methoxy effect and fluorine coupling create a distinct fingerprint compared to its

monosubstituted analogs, 4-fluorobenzamide and 2-methoxybenzamide.[1]

Key Structural Features[1][2][3][4][5][6][7]
Electronic Push-Pull: The 4-F atom (

) withdraws electron density, while the 2-OMe group (

) donates density, creating a polarized aromatic system.[1]
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Intramolecular Hydrogen Bonding: The ortho-methoxy oxygen acts as a hydrogen bond

acceptor for one of the amide protons (

), locking the amide bond conformation and significantly influencing NMR and IR shifts.[1]

Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum in DMSO-

is the definitive method for identification.[1] The key differentiator is the amide proton splitting
and the fluorine-proton coupling patterns.[1]

Comparative Chemical Shifts (DMSO-

, 400 MHz)
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Proton
Assignment

4-Fluoro-2-

methoxybenza

mide (Target)

4-

Fluorobenzamid

e (Analog A)

2-

Methoxybenza

mide (Analog
B)[1]

Spectroscopic

Rationale

Amide

(bonded)
7.60 - 7.75 (br s) 7.95 (br s) 7.65 (br s)

Ortho-OMe locks

one proton via H-

bond; slightly

shielded vs. 4-F

due to OMe

donation.[1]

Amide

(free)
7.45 - 7.55 (br s) 7.35 (br s) 7.48 (br s)

Distinct

separation from

due to restricted

rotation (

bond character).

[1]

Aromatic H6 (Ar-

H) 7.85 (dd) 7.90 (dd) 7.80 (dd)

Deshielded by

.[1] Appears as

dd (

Hz).[1]

Aromatic H3 (Ar-

H) 7.08 (dd) 7.28 (t) 7.12 (d)

Shielded by

ortho-OMe.[1] dd

pattern due to

(~11 Hz) and

.[1]

Aromatic H5 (Ar-

H) 6.88 (td) 7.28 (t) 7.00 (t)

Shielded by F

and OMe.[1] td

pattern

characteristic of

H between two

substituents.
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Methoxy (-OCH

)
3.88 - 3.91 (s) Absent 3.85 (s)

Diagnostic

singlet.[1] Slight

downfield shift

vs. anisole due

to amide

anisotropy.

Note: Values are synthesized from high-purity fragment analysis (e.g., N-benzyl derivatives) and

standard substituent additivity rules. Exact shifts may vary

0.05 ppm depending on concentration and water content in DMSO.

Infrared Spectroscopy (FT-IR)
The IR spectrum reveals the impact of the ortho-methoxy group on the amide carbonyl

environment.[1]

Amide I (

Stretch):

4-F-Benzamide: ~1665 cm

(Free amide character).[1]

4-Fluoro-2-methoxybenzamide:1645 - 1655 cm

.[1] The intramolecular H-bond weakens the

bond character slightly, causing a redshift (lower frequency).[1]

Amide II (

Bend): Distinct band at 1600 - 1610 cm
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.[1]

Ether Stretch (

): Strong bands at 1230 cm

(Ar-O) and 1030 cm

(O-Me).[1]

Experimental Protocols
Protocol A: Optimal NMR Sample Preparation
To ensure resolution of fluorine coupling constants (

) and amide rotamers.[1]

Solvent Choice: Use DMSO-

(99.9% D) rather than CDCl

.[1]

Reasoning: CDCl

often causes amide protons to broaden or exchange, obscuring the critical

separation.[1] DMSO stabilizes the H-bonded conformation.

Concentration: Prepare a 10-15 mg/mL solution.

Reasoning: Higher concentrations can induce intermolecular stacking, broadening the

aromatic multiplets.[1]

Acquisition:

Set spectral width to -2 to 14 ppm.[1]

Number of Scans (NS): Minimum 16 (for
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H), 256 (for

C).

Critical Step: If amide peaks are broad, heat the probe to 313 K (40 °C) to sharpen the

exchangeable protons, though this may collapse the

separation.[1]

Protocol B: Purification & Isolation
For synthesizing the standard from the corresponding acid.[1]

Starting Material: 4-Fluoro-2-methoxybenzoic acid (CAS 394-46-7).[1]

Activation: Reflux with

(3 eq.) in Toluene for 2 hrs to form the acid chloride. Evaporate to dryness.

Amidation: Dissolve residue in dry DCM. Add dropwise to cold (

) concentrated

or

in dioxane.

Workup: The product often precipitates. Filter and wash with cold water (removes

) and hexanes (removes organic impurities).[1]

Recrystallization: Ethanol/Water (1:1) yields analytical grade white needles.[1]

Structural Logic & Workflow Visualization
The following diagram illustrates the structural logic connecting the synthesis, purification, and

spectroscopic validation of 4-Fluoro-2-methoxybenzamide.
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Synthesis Pathway

Spectroscopic Validation

4-Fluoro-2-methoxybenzoic Acid
(Precursor)

Acid Chloride
(Intermediate)

SOCl2, Reflux

4-Fluoro-2-methoxybenzamide
(Target Product)

NH3, 0°C

1H NMR (DMSO-d6)
Key Features

FT-IR
Key Features

1. Twin Amide Peaks (7.5-7.7 ppm)
2. Methoxy Singlet (3.9 ppm)

3. F-H Coupling (td, dd patterns)

1. Amide I (1650 cm-1)
2. Ar-O Stretch (1230 cm-1)

Click to download full resolution via product page

Caption: Synthesis pathway and critical spectroscopic checkpoints for validating 4-Fluoro-2-
methoxybenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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